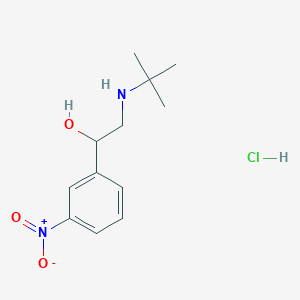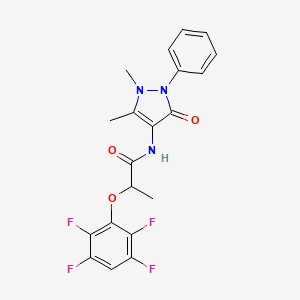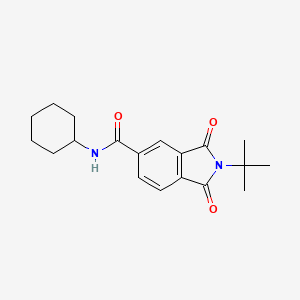
2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride
Overview
Description
2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as ethanolamines. These compounds are characterized by the presence of an ethanolamine backbone, which consists of an ethanol group attached to an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions may include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butylamino)-1-(4-nitrophenyl)ethanol;hydrochloride
- 2-(Tert-butylamino)-1-(2-nitrophenyl)ethanol;hydrochloride
- 2-(Tert-butylamino)-1-(3-nitrophenyl)propanol;hydrochloride
Uniqueness
2-(Tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both tert-butylamino and nitro groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-12(2,3)13-8-11(15)9-5-4-6-10(7-9)14(16)17;/h4-7,11,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSFFWWJRCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944219.png)
![1-Phenyl-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B3944232.png)

![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)
METHANONE](/img/structure/B3944259.png)

![4-ethyl-2-methyl-5-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3944280.png)
![3-[(4-Bromophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one](/img/structure/B3944286.png)
![2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3944295.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide](/img/structure/B3944300.png)
![2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one](/img/structure/B3944304.png)
![N-(2-furylmethyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944321.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)
